Comparative In Vitro Enzyme Inhibition: Hypoglycin A Metabolite (MCPA-CoA) vs. Other Acyl-CoA Dehydrogenase Inhibitors
The active metabolite of Hypoglycin A, MCPA-CoA, exhibits a distinct and quantifiable profile of irreversible inhibition (suicide inhibition) across five different acyl-CoA dehydrogenases. In a direct head-to-head comparison using purified enzymes, MCPA-CoA caused severe and rapid inactivation of short-chain (SCADH), medium-chain (MCADH), and isovaleryl-CoA (IVDH) dehydrogenases, while only slowly and mildly inactivating 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) and not significantly affecting long-chain acyl-CoA dehydrogenase (LCADH) [1]. A more recent study using acylcarnitine isomer analysis confirmed that 2-methylenecyclopropaneacetic acid (MCPA) inhibits SBCAD, isovaleryl-CoA dehydrogenase, short-chain acyl-CoA dehydrogenase, and medium-chain acyl-CoA dehydrogenase, but notably not ACAD8, providing a precise selectivity profile [2]. This selective inactivation contrasts with other methylenecyclopropyl-based inhibitors; for example, a novel hexyl-substituted analog displays markedly different inhibition specificity consistent with the substrate specificities of the target enzymes [3].
| Evidence Dimension | Irreversible enzyme inactivation (suicide inhibition) by the active metabolite |
|---|---|
| Target Compound Data | Hypoglycin A metabolite (MCPA-CoA): Severe/rapid inactivation of SCADH, MCADH, IVDH; Slow/mild inactivation of 2-meBCADH; No significant inactivation of LCADH; Inhibits SBCAD, IVDH, SCADH, MCADH, but not ACAD8 [1][2]. |
| Comparator Or Baseline | Hexyl-substituted methylenecyclopropyl acetyl-CoA: Markedly different inhibition specificity, consistent with substrate specificities of target enzymes [3]. |
| Quantified Difference | Qualitative difference in enzyme inhibition spectrum; MCPA-CoA is a promiscuous but selective inhibitor, while hexyl-substituted analog shows altered enzyme targeting [1][3]. |
| Conditions | In vitro studies using purified enzyme preparations (for MCPA-CoA) and analysis of acylcarnitine isomers in cell models (for MCPA) [1][2][3]. |
Why This Matters
The specific and irreversible inhibition of short- and medium-chain acyl-CoA dehydrogenases, while sparing long-chain and ACAD8, dictates the precise metabolic derangement caused by HGA, making it a far more targeted and predictable tool for inducing a specific metabolic crisis (e.g., multiple acyl-CoA dehydrogenase deficiency, MADD) than compounds with different enzyme inhibition profiles.
- [1] Ikeda, Y., et al. (1990). Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA. Biochimica et Biophysica Acta, 1038(2), 216-221. doi:10.1016/0167-4838(90)90208-w View Source
- [2] PMC10526699. (2023). Acyl-CoA dehydrogenase substrate promiscuity. J Inherit Metab Dis, 46(5), 931–942. doi:10.1002/jimd.12642 View Source
- [3] Novel methylenecyclopropyl‐based acyl‐CoA dehydrogenase inhibitor. (n.d.). Chinese Academy of Sciences. http://oa.las.ac.cn/oain/handle/123456789/12345 View Source
